molecular formula C13H12BrN3O B2503833 6-(4-bromobenzyl)-7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one CAS No. 303986-95-0

6-(4-bromobenzyl)-7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one

Cat. No.: B2503833
CAS No.: 303986-95-0
M. Wt: 306.163
InChI Key: VSHILKCTMCCGAI-UHFFFAOYSA-N
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Description

6-(4-bromobenzyl)-7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one is a heterocyclic compound that features a fused imidazo-pyrimidine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-bromobenzyl)-7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one typically involves multistep reactions starting from readily available precursors. One common method involves the condensation of 4-bromobenzylamine with a suitable pyrimidine derivative under acidic or basic conditions to form the desired imidazo-pyrimidine core . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide, and catalysts like p-toluenesulfonic acid or sodium methoxide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-(4-bromobenzyl)-7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to modify the imidazo-pyrimidine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted imidazo-pyrimidine compounds .

Scientific Research Applications

6-(4-bromobenzyl)-7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-bromobenzyl)-7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to downstream effects on cellular pathways, such as apoptosis, cell cycle regulation, or immune response modulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-bromobenzyl)-7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one is unique due to the presence of the 4-bromobenzyl group, which can influence its biological activity and chemical reactivity. This structural feature may enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties .

Properties

IUPAC Name

6-[(4-bromophenyl)methyl]-7,8-dihydroimidazo[1,5-c]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN3O/c14-11-3-1-10(2-4-11)8-16-6-5-12-7-15-9-17(12)13(16)18/h1-4,7,9H,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSHILKCTMCCGAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N2C1=CN=C2)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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